

The Biological Versatility of 6-Methoxybenzofuran-2-carboxylic Acid: A Technical Overview

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Compound of Interest

Compound Name: 6-methoxybenzofuran-2-carboxylic Acid

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Introduction

6-Methoxybenzofuran-2-carboxylic acid is a heterocyclic organic compound that belongs to the benzofuran family. This core structure is a recurring motif in a multitude of biologically active natural products and synthetic molecules, demonstrating a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the biological activities associated with **6-methoxybenzofuran-2-carboxylic acid** and its derivatives, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways. While specific biological data for the parent compound, **6-methoxybenzofuran-2-carboxylic acid**, is limited in the available literature, this guide summarizes the activities of its closely related derivatives to provide a comprehensive understanding of its potential therapeutic applications.

Biological Activities and Quantitative Data

Derivatives of **6-methoxybenzofuran-2-carboxylic acid** have demonstrated significant potential in several key therapeutic areas, including oncology, infectious diseases, and inflammatory disorders. The following tables summarize the available quantitative data for these activities.

Anticancer Activity

Benzofuran derivatives have been extensively investigated for their cytotoxic effects against various cancer cell lines. The introduction of different substituents onto the benzofuran scaffold has been shown to significantly influence their anticancer potency.

Compound	Cell Line	Activity	Value	Reference
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate	A549 (Lung Carcinoma)	IC ₅₀	6.3 ± 2.5 µM	[1]
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate	HepG2 (Hepatocellular Carcinoma)	IC ₅₀	3.8 ± 0.5 µM	[1]
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate	A549 (Lung Carcinoma)	IC ₅₀	3.5 ± 0.6 µM	[1]
6-Hydroxy-2-methylbenzofuran-4-carboxylic acid	Mbtl (Salicylate Synthase)	IC ₅₀	51.9 ± 10.1 µM	[2]

Antimicrobial and Antifungal Activity

Halogenated derivatives of benzofurancarboxylic acids have shown notable activity against Gram-positive bacteria and pathogenic fungi.

Compound	Microorganism	Activity	Value	Reference
Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate	Staphylococcus aureus (NCTC 4163, ATCC 25923, ATCC 6538, ATCC 29213), Staphylococcus epidermidis (ATCC 12228), Bacillus subtilis (ATCC 6633), Bacillus cereus (ATCC 11778), Micrococcus luteus (ATCC 9341, ATCC 10240)	MIC	50 - 200 µg/mL	[3]
	Staphylococcus aureus (NCTC 4163, ATCC 25923, ATCC 6538, ATCC 29213), Staphylococcus epidermidis (ATCC 12228), Bacillus subtilis (ATCC 6633), Bacillus cereus (ATCC 11778), Micrococcus luteus (ATCC 9341, ATCC 10240)	MIC	50 - 200 µg/mL	[3]

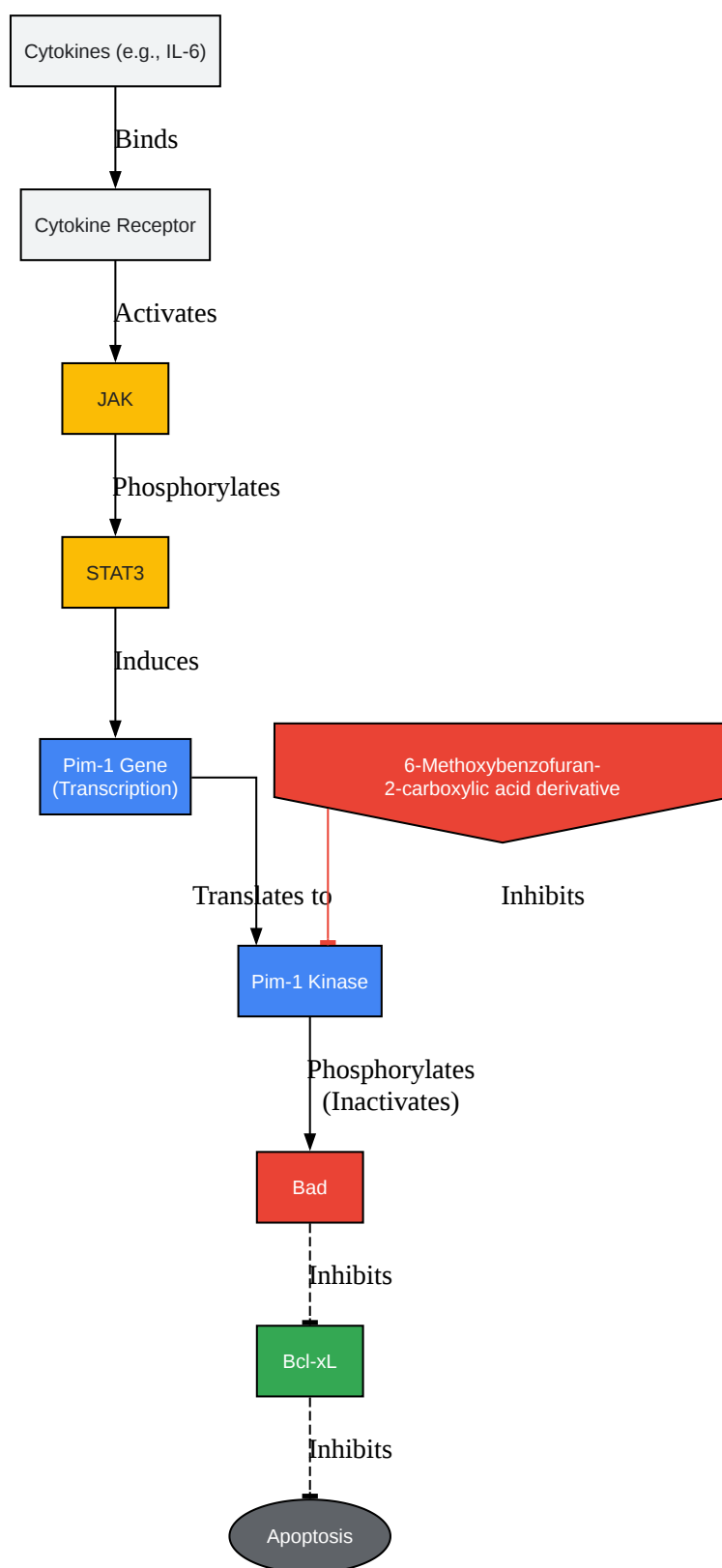
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate	Candida albicans, Candida parapsilosis	MIC	100 µg/mL	[3]
2-Salicyloylbenzofuran derivative 8h	S. faecalis, MSSA, MRSA	MIC	0.06–0.12 mM	[4]

Signaling Pathways and Mechanisms of Action

The diverse biological activities of **6-methoxybenzofuran-2-carboxylic acid** derivatives can be attributed to their interaction with various cellular signaling pathways.

Pim-1 Kinase Signaling Pathway

Several benzofuran-2-carboxylic acid derivatives have been identified as potent inhibitors of Pim-1 kinase, a serine/threonine kinase that plays a crucial role in cell survival and proliferation. Inhibition of Pim-1 can lead to the induction of apoptosis in cancer cells.

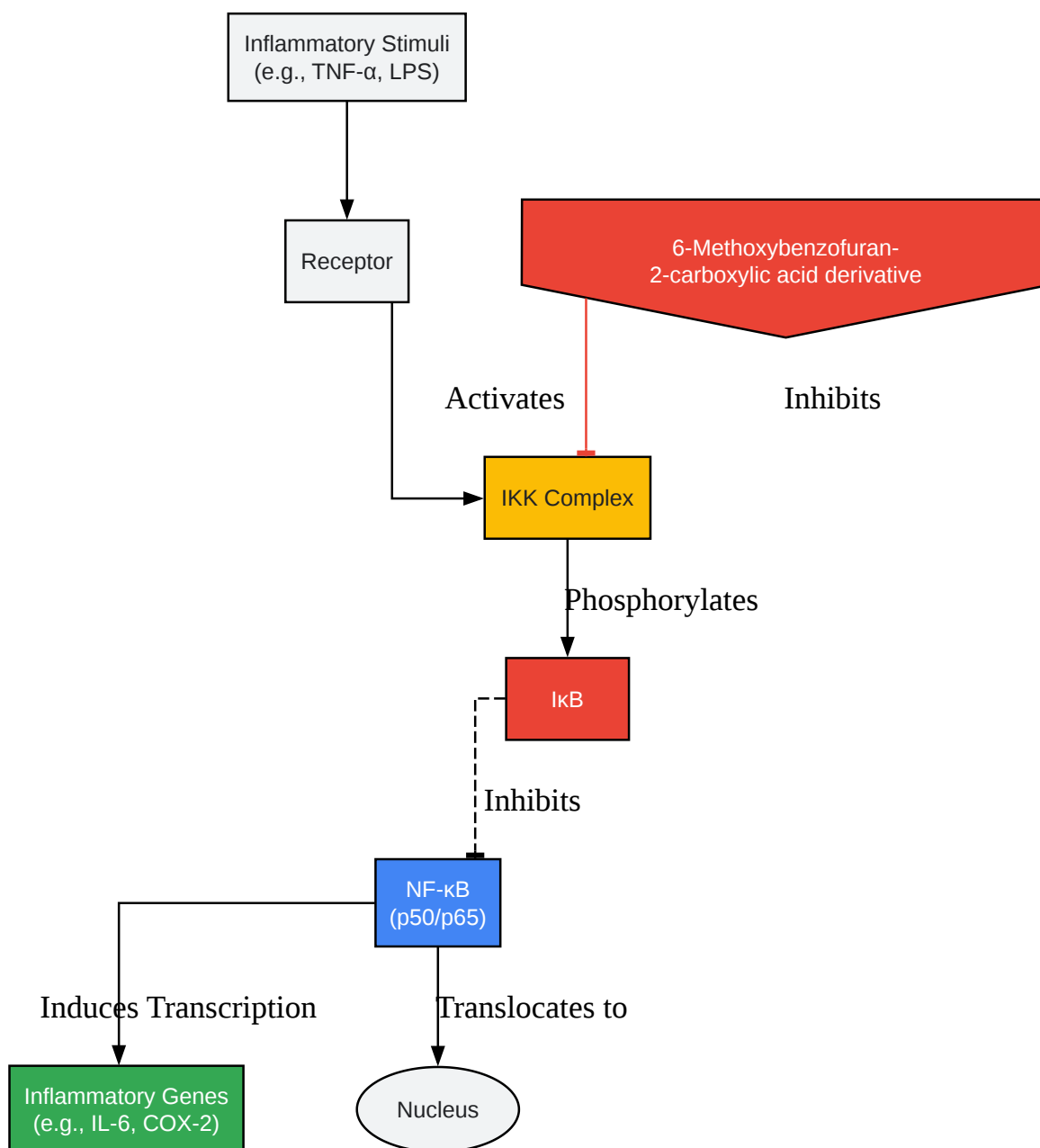


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Pim-1 kinase signaling pathway and its inhibition.

NF- κ B Signaling Pathway

The NF- κ B (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Some benzofuran derivatives have been shown to exert anti-inflammatory effects by inhibiting this pathway.

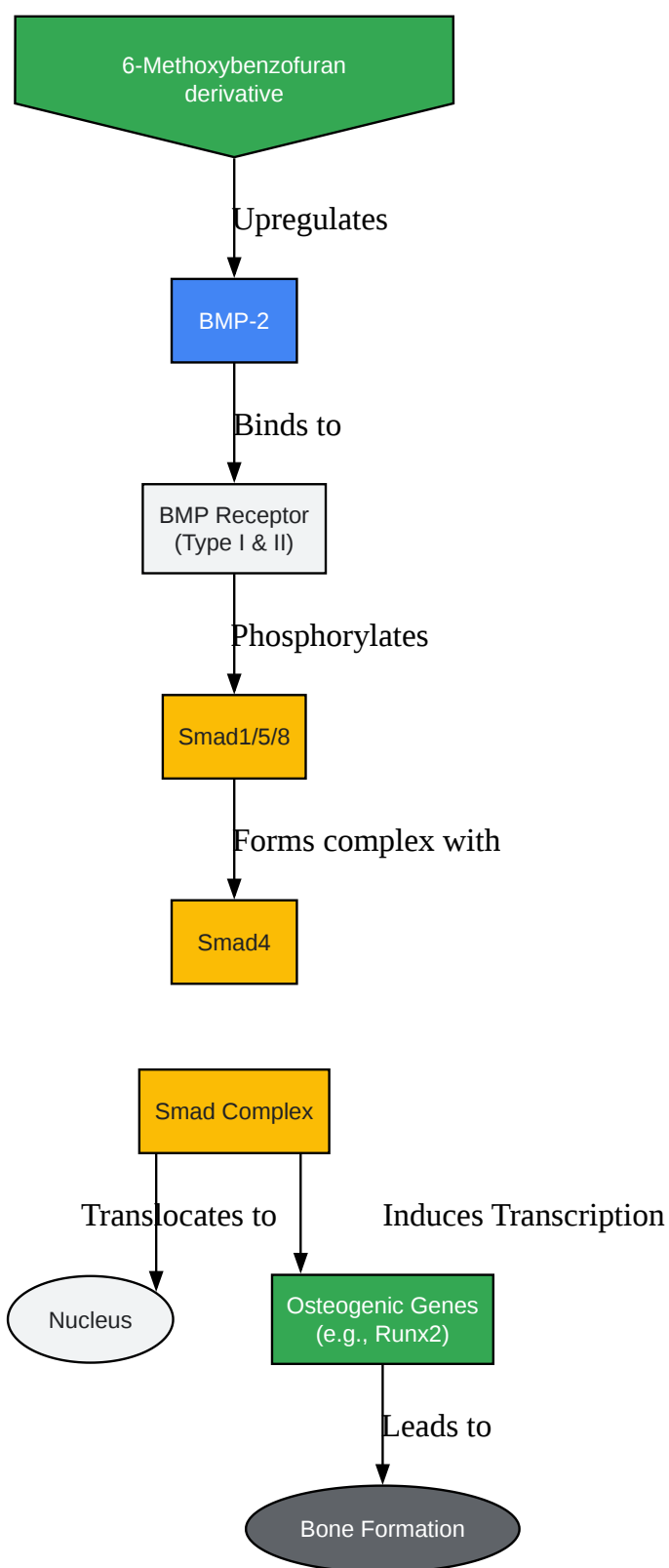


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NF- κ B signaling pathway and its inhibition.

BMP-2 Signaling Pathway

Certain 6-methoxybenzofuran derivatives have been found to promote bone formation by upregulating Bone Morphogenetic Protein-2 (BMP-2), making them potential candidates for treating osteoporosis.^[5]



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BMP-2 signaling pathway in osteogenesis.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of benzofuran derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

Workflow:



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Workflow for the MTT cytotoxicity assay.

Protocol:

- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.
- Compound Treatment: Treat the cells with various concentrations of the **6-methoxybenzofuran-2-carboxylic acid** derivative. Include a vehicle control (e.g., DMSO) and a positive control.
- Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
- MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
- Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC_{50} value (the concentration that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Protocol:

- Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., *Staphylococcus aureus*) in a suitable broth medium.
- Serial Dilution: Perform a two-fold serial dilution of the **6-methoxybenzofuran-2-carboxylic acid** derivative in a 96-well microtiter plate containing the broth medium.
- Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
- Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
- MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Pim-1 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the Pim-1 kinase.

Protocol:

- Reaction Mixture Preparation: Prepare a reaction mixture containing Pim-1 kinase, a specific substrate (e.g., a peptide substrate), and ATP in a suitable kinase buffer.
- Compound Addition: Add varying concentrations of the **6-methoxybenzofuran-2-carboxylic acid** derivative to the reaction mixture.

- Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes) to allow the kinase reaction to proceed.
- Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP using a luminescence-based assay (e.g., Kinase-Glo®).
- Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Conclusion

6-Methoxybenzofuran-2-carboxylic acid and its derivatives represent a promising class of compounds with a wide array of biological activities. The data presented in this guide highlight their potential as anticancer, antimicrobial, and anti-inflammatory agents, as well as their possible application in the treatment of bone-related disorders. The provided experimental protocols offer a foundation for the further investigation and characterization of these compounds. Future research should focus on elucidating the specific molecular targets and further optimizing the benzofuran scaffold to enhance potency and selectivity for the development of novel therapeutic agents.

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